Isopropyl [6-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide
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Overview
Description
Isopropyl [6-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide is a heterocyclic compound that combines the structural features of triazole and thiadiazole rings. These types of compounds are known for their diverse pharmacological activities and are of significant interest in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isopropyl [6-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-phenylethylamine with isothiocyanates to form thiourea intermediates, which are then cyclized with hydrazine derivatives to form the triazolothiadiazole core .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
Isopropyl [6-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, thiols, or halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines .
Scientific Research Applications
Isopropyl [6-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its pharmacological activities, such as anticancer, antimicrobial, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of Isopropyl [6-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Shares a similar core structure but with different substituents.
1,2,4-Triazolo[5,1-b][1,3,5]thiadiazine: Another isomeric form with a different arrangement of atoms.
1,2,4-Triazolo[1,5-c][1,3,5]thiadiazine: Yet another isomer with unique properties.
Uniqueness
Isopropyl [6-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide is unique due to its specific substituents, which confer distinct pharmacological activities and chemical reactivity compared to its isomeric counterparts .
Properties
Molecular Formula |
C15H18N4S2 |
---|---|
Molecular Weight |
318.5 g/mol |
IUPAC Name |
6-(2-phenylethyl)-3-(propan-2-ylsulfanylmethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C15H18N4S2/c1-11(2)20-10-13-16-17-15-19(13)18-14(21-15)9-8-12-6-4-3-5-7-12/h3-7,11H,8-10H2,1-2H3 |
InChI Key |
UNPIXNMBOKLSST-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)SCC1=NN=C2N1N=C(S2)CCC3=CC=CC=C3 |
Origin of Product |
United States |
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